molecular formula C20H24N2O5S B11174173 3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Cat. No.: B11174173
M. Wt: 404.5 g/mol
InChI Key: MFWYFMRZFLWCGI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a morpholine-4-sulfonyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzaldehyde with morpholine to form 4-(4-methoxyphenyl)morpholine . This intermediate is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group. Finally, the propanamide moiety is introduced through an amide coupling reaction with a suitable propanoic acid derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)morpholine: Shares the methoxyphenyl and morpholine groups but lacks the sulfonyl and propanamide moieties.

    4-methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the morpholine, sulfonyl, and propanamide groups.

Uniqueness

3-(4-methoxyphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H24N2O5S/c1-26-18-7-2-16(3-8-18)4-11-20(23)21-17-5-9-19(10-6-17)28(24,25)22-12-14-27-15-13-22/h2-3,5-10H,4,11-15H2,1H3,(H,21,23)

InChI Key

MFWYFMRZFLWCGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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